molecular formula C12H20N4O4 B2649554 1-O-Tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate CAS No. 2260936-38-5

1-O-Tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate

Cat. No.: B2649554
CAS No.: 2260936-38-5
M. Wt: 284.316
InChI Key: CRTDISURQSHYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-Tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate is a synthetic organic compound with a molecular formula of C10H18N4O2. This compound is characterized by the presence of an azido group attached to a piperidine ring, which is further substituted with tert-butyl and methyl groups. It is primarily used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-Tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple precursors such as 1,4-dibromobutane and ammonia.

    Introduction of the Azido Group: The azido group is introduced by reacting the piperidine derivative with sodium azide under suitable conditions.

    Substitution with Tert-butyl and Methyl Groups: The final step involves the substitution of the piperidine ring with tert-butyl and methyl groups using appropriate reagents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-O-Tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the azido group leads to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-O-Tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-O-Tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate involves the interaction of its azido group with various molecular targets. The azido group can undergo cycloaddition reactions with alkenes and alkynes, forming triazoles. These reactions are often catalyzed by copper(I) ions and are widely used in click chemistry. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-azidopiperidine-1-carboxylate: Similar structure but lacks the methyl group.

    4-Azidopiperidine-1-carboxylic acid tert-butyl ester: Similar azido and piperidine moieties but different substituents.

Uniqueness

1-O-Tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate is unique due to the presence of both tert-butyl and methyl groups, which confer distinct steric and electronic properties. These properties enhance its reactivity and make it suitable for specific synthetic applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O4/c1-11(2,3)20-10(18)16-7-5-12(6-8-16,14-15-13)9(17)19-4/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTDISURQSHYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.